Telcagepant (N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-yl)piperidine-1-carboxamide) is a small molecule developed by Merck & Co., Inc. [, ]. It acts as a potent and selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor [, ]. Telcagepant is classified as a first-generation CGRP receptor antagonist, representing a novel approach to migraine treatment by targeting a different pathway than triptans [, ]. While it has shown promise in treating migraine, further development for clinical use was halted due to concerns about potential liver toxicity [, ].
Synthesis Analysis
Two novel synthetic routes for the (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one core of Telcagepant have been described []:
This synthesis achieved an overall yield of up to 27% while isolating only three intermediates, highlighting its cost-effectiveness and suitability for large-scale production [].
Mechanism of Action
Telcagepant exerts its effects by selectively binding to and antagonizing the CGRP receptor [, , ]. This receptor is a heterodimer composed of receptor activity modifying protein 1 (RAMP1) and either the calcitonin receptor-like receptor (CLR) or the calcitonin receptor (CT receptor), forming the canonical CGRP receptor and the AMY1 receptor, respectively [, ]. By blocking the CGRP receptor, Telcagepant prevents CGRP from binding and activating the receptor, thereby inhibiting its downstream effects [, ].
Applications
The primary scientific application of Telcagepant has been in the investigation of CGRP receptor antagonism as a therapeutic strategy for migraine [, , , ]. Research utilizing Telcagepant has yielded valuable insights into:
CGRP receptor pharmacology: Telcagepant has been instrumental in characterizing the pharmacological properties of the CGRP receptor in various human tissues, including coronary arteries, meningeal arteries, and the brain [, , , , , , ].
Migraine pathophysiology: Telcagepant studies have provided further evidence supporting the pivotal role of CGRP in migraine pathogenesis [, , , ].
Development of novel migraine therapies: The knowledge gained from Telcagepant research has paved the way for the development of next-generation CGRP receptor antagonists and monoclonal antibodies targeting the CGRP pathway, offering new therapeutic options for migraine patients [, , ].
Future Directions
Investigating the mechanism of Telcagepant-induced liver toxicity: Understanding the specific mechanisms underlying the hepatotoxicity observed with Telcagepant could guide the development of safer CGRP receptor antagonists [, ].
Related Compounds
Relevance: Olcegepant shares a similar mechanism of action with Telcagepant, both acting as CGRP receptor antagonists. The key difference lies in their administration routes; Telcagepant is orally bioavailable while Olcegepant is administered intravenously. Research suggests that Olcegepant might exhibit a different affinity for CGRP receptor subtypes compared to Telcagepant, potentially explaining the observed differences in their Schild plots [].
Relevance: MK-3207 and Telcagepant are both small-molecule CGRP receptor antagonists investigated for migraine treatment. Despite its higher potency, MK-3207 exhibited a similar liability for hepatotoxicity as Telcagepant, ultimately leading to its discontinuation [].
Rimegepant
Compound Description: Rimegepant is a second-generation, small-molecule CGRP receptor antagonist, developed for the acute treatment of migraine []. Preclinical studies utilizing quantitative systems toxicology modeling predicted Rimegepant to be significantly less likely to cause drug-induced liver injury compared to Telcagepant []. This prediction was validated in subsequent clinical trials, and Rimegepant has since received FDA approval for acute migraine treatment without any warnings for hepatotoxicity [].
Zavegepant
Compound Description: Zavegepant is a small-molecule CGRP receptor antagonist designed for both intravenous and intranasal administration routes []. Like Telcagepant, Zavegepant exhibits similar potency in both human coronary arteries (HCAs) and human middle meningeal arteries (HMMAs), suggesting a potentially favorable safety profile [].
Atogepant
Compound Description: Atogepant is an orally administered, small-molecule CGRP receptor antagonist. Unlike Telcagepant, which was withdrawn due to hepatotoxicity concerns, Atogepant has demonstrated a favorable safety profile in clinical trials and is now FDA-approved for migraine prevention [].
Relevance: Both Atogepant and Telcagepant are CGRP receptor antagonists. Atogepant's success in achieving FDA approval for migraine prevention, while Telcagepant failed due to safety concerns, underscores the importance of mitigating hepatotoxicity risk in this drug class [].
Ubrogepant
Compound Description: Ubrogepant is a small-molecule CGRP receptor antagonist developed to address the hepatotoxicity concerns associated with earlier compounds like Telcagepant and MK-3207 []. Structural modifications in Ubrogepant were aimed at reducing the formation of reactive metabolites, a potential cause of liver injury [].
Relevance: Ubrogepant represents a successful example of mitigating hepatotoxicity risk within the CGRP receptor antagonist class. Unlike Telcagepant, Ubrogepant has demonstrated a favorable safety profile in clinical trials and is now FDA-approved for acute migraine treatment without a hepatotoxicity warning [].
Zolmitriptan
Compound Description: Zolmitriptan is a triptan medication commonly used for the acute treatment of migraine [, ]. It acts as a 5-HT1B/1D receptor agonist, leading to vasoconstriction and inhibition of neurogenic inflammation [, ].
Relevance: Zolmitriptan serves as a comparator drug in several clinical trials evaluating the efficacy and safety of Telcagepant [, , ]. While both drugs effectively reduce migraine symptoms, Telcagepant offers a potentially safer alternative for patients with cardiovascular contraindications to triptans due to its lack of vasoconstrictive properties [, ].
Rizatriptan
Compound Description: Similar to Zolmitriptan, Rizatriptan is another triptan medication utilized for the acute treatment of migraine [, ]. It functions as a 5-HT1B/1D receptor agonist, inducing vasoconstriction and inhibiting the release of proinflammatory neuropeptides [, ].
Relevance: Rizatriptan, alongside Zolmitriptan, serves as a comparator drug in clinical trials assessing the efficacy and safety of Telcagepant [, ]. Telcagepant demonstrates comparable efficacy to Rizatriptan in reducing migraine symptoms but without the vasoconstrictive effects associated with triptans [, ].
Calcitonin Gene-Related Peptide (CGRP)
Compound Description: CGRP is a neuropeptide playing a crucial role in migraine pathophysiology [, , , , ]. Elevated levels of CGRP are observed during migraine attacks, and its administration can trigger migraine-like headaches in susceptible individuals [, , , , ]. CGRP exerts its effects by binding to CGRP receptors, leading to vasodilation and neurogenic inflammation [, , , , ].
Relevance:Telcagepant, as a CGRP receptor antagonist, directly targets the CGRP pathway by blocking the binding of CGRP to its receptor [, ]. This mechanism of action distinguishes Telcagepant from triptans, which indirectly modulate CGRP levels by activating 5-HT1B/1D receptors [, ].
Adrenomedullin
Compound Description: Adrenomedullin is a peptide hormone structurally related to CGRP []. It activates both the canonical CGRP receptor (CLR/RAMP1) and the AMY1 receptor (CTR/RAMP1) [].
Relevance: This compound highlights the potential for cross-reactivity of some CGRP receptor antagonists, like Telcagepant, with other closely related receptors within the CGRP receptor family [].
Intermedin
Compound Description: Intermedin is another peptide hormone that shares structural similarities with CGRP and adrenomedullin. Similar to adrenomedullin, intermedin can activate both the canonical CGRP receptor and the AMY1 receptor [].
Relevance: The ability of intermedin to activate CGRP receptors underscores the complexity of this signaling pathway and the potential for off-target effects of CGRP receptor antagonists like Telcagepant [].
Amylin
Compound Description: Amylin, also known as islet amyloid polypeptide, is a peptide hormone co-secreted with insulin by pancreatic beta cells []. While structurally distinct from CGRP, amylin can activate the AMY1 receptor (CTR/RAMP1), which belongs to the CGRP receptor family [, ].
Relevance: The ability of amylin to activate the AMY1 receptor raises the possibility of unintended effects on glucose homeostasis with the use of CGRP receptor antagonists like Telcagepant that might exhibit cross-reactivity with this receptor subtype [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
HIF-2α antagonist 2 is an inhibitor of hypoxia-inducible factor-2α (HIF-2α) PAS-B domain heterodimerization. It binds to the HIF-2α PAS-B domain (Kd = 81 nM) to inhibit heterodimerization with the aryl hydrocarbon receptor nuclear translocator (ARNT) PAS-B domain in cell-free assays when used at concentrations ranging from 0.1 to 100 µM. HIF-2α antagonist 2 (0.1-30 µM) decreases expression of the HIF-2α target gene VEGFA in 786-O renal carcinoma cells. TC-S 7009 is a potent and selective HIF-2α inhibitor.
Tpl2 kinase inhibitor is an inhibitor of tumor progression locus 2 (Tpl2; IC50 = 0.05 µM). It is selective for Tpl2 over MEK, p38 MAPK, Src, MK2, and PKC (IC50s = >40, 180, >400, 110, and >400 µM, respectively). Tpl2 kinase inhibitor inhibits LPS-induced TNF-α production in isolated human monocytes and whole blood (IC50s = 0.7 and 8.5 µM, respectively). It enhances differentiation induced by 1,25-dihydroxy vitamin D3 (calcitriol;) in HL-60 and U937 leukemia cells when used at a concentration of 5 µM. Tpl2 kinase inhibitor (5 µM) inhibits the proliferation of KG-1a leukemia cells. TC-S 7006 is a selective Tpl2 (Cot; MAP3K8) inhibitor.
Orexin receptors R1 (OX1R) and OX2R mediate the action of the neuropeptides orexin A and orexin B. TCX-OX2-29 is an antagonist of OX2R (pKi = 7.5) that exhibits >250-fold selectivity for hOX2R compared with hOX1R (IC50s = 40 nM and >10,000 nM, respectively). It blocks the inhibitory action of orexin A on forskolin-induced cAMP formation.
TC-T 6000 is a potent equilibrative nucleoside transporter 4 (ENT4) inhibitor (IC50 = 74.4 nM). It exhibits 20-fold and 80-fold selectivity for ENT4 over ENT2 and ENT1, respectively.